Product packaging for Centpiperalone(Cat. No.:CAS No. 22587-29-7)

Centpiperalone

Cat. No.: B14718974
CAS No.: 22587-29-7
M. Wt: 290.32 g/mol
InChI Key: NGEOOZRNZHUVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centpiperalone, with the CAS Number 22587-29-7 and a molecular formula of C14H18N4O3, is a quinazolinone derivative recognized for its significant hypoglycemic effects in research models . Studies indicate that its primary mechanism of action involves the liberation of insulin from pancreatic β-cells, leading to a sharp increase in plasma insulin levels and subsequent degranulation of these cells . This insulinotropic effect makes it a valuable tool for investigating insulin secretion pathways and metabolic regulation. In comparative experimental studies, this compound demonstrated a more potent blood sugar-lowering effect and a greater margin of safety than other hypoglycemic agents like tolbutamide . It has shown activity even in severely diabetic animal models, underscoring its potent efficacy . Researchers utilize this compound extensively in preclinical studies to explore beta-cell function and the physiology of insulin release. This compound is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4O3 B14718974 Centpiperalone CAS No. 22587-29-7

Properties

CAS No.

22587-29-7

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

acetic acid;2-piperazin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N4O.C2H4O2/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;1-2(3)4/h1-4,13H,5-8H2,(H,14,15,17);1H3,(H,3,4)

InChI Key

NGEOOZRNZHUVFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Primary Synthesis Route via 2-Mercapto-4-quinazolone

The foundational synthesis of this compound begins with 2-mercapto-4-quinazolone (I) as the starting material. Treatment with ethyl iodide (II) in the presence of sodium ethoxide facilitates nucleophilic substitution, replacing the thiol group with an ethylthio moiety to yield 2-ethylthio-4-quinazolone (III). Subsequent reaction with N-benzylpiperazine (IV) introduces the piperazine ring through a substitution or coupling reaction, forming intermediate (V). Catalytic debenzylation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in glacial acetic acid removes the benzyl protecting group, affording this compound.

Key Reaction Conditions:

  • Alkylation Step: Sodium ethoxide in ethanol, room temperature.
  • Piperazine Coupling: Reflux in aprotic solvent (e.g., DMF or THF).
  • Debenzylation: H₂/Pd/C in glacial acetic acid, 50–60°C.

Alternative Route via 1-Benzylpyrrolidin-2-one

An alternative pathway involves 1-benzylpyrrolidin-2-one (I) as the precursor. Ethanolysis with hydrochloric acid generates 4-(benzylamino)butyric acid ethyl ester (II), which undergoes alkylation with ethyl bromoacetate (III) to form a tertiary amine (IV). Cyclization via sodium ethoxide yields 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester (V). Hydrogenolytic debenzylation followed by reaction with methyl chloroformate (VI) produces the 1,4-dicarboxylate (VII). Subsequent ketal formation with ethylene glycol (VIII) and TsOH, followed by hydroxylamine treatment and sulfuric acid-mediated cyclization, culminates in this compound.

Critical Observations:

  • Cyclization Efficiency: Sodium ethoxide promotes intramolecular ester condensation.
  • Ketal Stability: Ethylene glycol forms a stable six-membered ring, enhancing intermediate stability.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield Optimization

Data Tables for Synthetic Steps

Table 1: Primary Synthesis Route

Step Reactant Reagent/Catalyst Conditions Product
1 2-Mercapto-4-quinazolone Ethyl iodide, NaOEt Ethanol, RT 2-Ethylthio-4-quinazolone
2 Intermediate III N-Benzylpiperazine Reflux, DMF Benzyl-protected intermediate
3 Intermediate V H₂/Pd/C, AcOH 50–60°C, 12 h This compound

Table 2: Alternative Synthesis Route

Step Reactant Reagent/Catalyst Conditions Product
1 1-Benzylpyrrolidin-2-one HCl, EtOH Reflux 4-(Benzylamino)butyric acid ester
2 Intermediate II Ethyl bromoacetate Alkylation, RT Tertiary amine derivative
3 Intermediate IV NaOEt Cyclization Tetrahydropyridine ester
4 Intermediate V H₂/Pd/C Hydrogenolysis Debenzylated intermediate
5 Intermediate VII Ethylene glycol, TsOH Ketal formation Cyclic ketal intermediate
6 Intermediate X H₂SO₄ Cyclization This compound

Mechanistic and Structural Considerations

Role of the Quinazolinone Core

The quinazolinone moiety in this compound is critical for its biological activity, as evidenced by structural analogs in anti-hyperglycemic research. The ethylthio group at position 2 enhances lipophilicity, facilitating membrane permeability, while the piperazine ring contributes to receptor binding affinity.

Impact of Reaction Sequence on Purity

The use of catalytic hydrogenation in both routes minimizes byproduct formation compared to stoichiometric reductants. However, residual palladium removal necessitates post-synthesis purification via chelating resins or crystallization.

Chemical Reactions Analysis

Types of Reactions: Centpiperalone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a range of piperazine analogs .

Mechanism of Action

Centpiperalone exerts its hypoglycemic effects primarily through the stimulation of insulin release from pancreatic beta cells. It enhances glucose and oxygen uptake, leading to increased glycogen content in tissues. The compound induces degranulation of beta cells, resulting in the liberation of insulin . This mechanism is similar to that of other hypoglycemic agents but with distinct molecular interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Centpiperalone’s pharmacological profile is benchmarked against structurally and functionally analogous compounds:

Structural Analogues

  • Quinazolinone Derivatives: Compounds like 2-(hexahydro-1H-azepin-1-yl)-4(3H)-quinazolinone share structural motifs with CP, but their hypoglycemic activity remains uncharacterized .

Functional Analogues

Functional comparators include synthetic and natural hypoglycemic agents:

Tolbutamide (TB): A first-generation sulfonylurea that stimulates insulin secretion via beta-cell K+ channel inhibition.

Swerchirin-Containing Fraction (SWI) :

  • A natural product from Swertia chirayita with hypoglycemic properties.
  • Demonstrated better blood glucose reduction than TB but less than CP (69% vs. SWI’s intermediate effect) .
  • As an impure fraction, SWI’s variability limits clinical applicability compared to synthetic CP .

Pharmacokinetic and Pharmacodynamic Comparison

While detailed pharmacokinetic data (e.g., absorption, half-life) for CP are unavailable, pharmacodynamic distinctions are evident:

Parameter This compound Tolbutamide SWI
Blood Glucose Reduction 69% (normal rats) Lower than SWI Intermediate efficacy
Plasma IRI Increase 124% Not reported Not reported
Beta-Cell Degranulation 75% Minimal Minimal
Severe Diabetes Efficacy Active (P < 0.01) Inactive Inactive

Key Mechanistic Insights:

  • CP’s efficacy in severe diabetes suggests insulin-independent pathways or enhanced beta-cell regeneration, unlike TB’s reliance on functional beta-cells .
  • SWI’s natural origin introduces variability, whereas CP’s synthetic purity ensures reproducibility .

Discussion of Research Findings

CP’s superiority over TB and SWI hinges on its dual action: enhancing insulin secretion and preserving beta-cell function. Its unique efficacy in severe diabetes addresses a critical gap in existing therapies, which often fail in advanced disease stages. However, the lack of pharmacokinetic data and clinical trials limits translational confidence. Structural analogues like CP acetate remain underexplored, warranting further investigation .

Q & A

Q. How can researchers balance brevity and completeness when describing this compound's synthetic methodology?

  • Answer : Provide step-by-step synthetic routes in the main text for novel compounds, referencing established protocols for known intermediates. Use Supplementary Information for spectral data (NMR, IR) and reproducibility checklists. Avoid redundant descriptions of commercial reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.